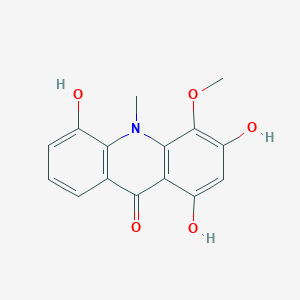

Citrusinine II

Description

Structure

3D Structure

Properties

CAS No. |

86680-33-3 |

|---|---|

Molecular Formula |

C15H13NO5 |

Molecular Weight |

287.27 g/mol |

IUPAC Name |

1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C15H13NO5/c1-16-12-7(4-3-5-8(12)17)14(20)11-9(18)6-10(19)15(21-2)13(11)16/h3-6,17-19H,1-2H3 |

InChI Key |

QEGXAAUCDUFHPJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)O)OC |

melting_point |

244 - 246 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of Acridone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds built on the acridine scaffold. They are recognized for their significant and diverse biological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties. This has led to considerable interest in their potential as lead compounds in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of acridone alkaloids, with a focus on their isolation, quantification, and the biological pathways they influence.

Principal Natural Sources of Acridone Alkaloids

Acridone alkaloids are predominantly found in the plant kingdom, with the Rutaceae family being the most prolific producer. These compounds are distributed throughout various parts of the plants, including the roots, stem bark, leaves, and fruits. Some microbial and marine sources have also been identified, though they are less common.

Plant Sources: The Rutaceae Family

The Rutaceae family, commonly known as the rue or citrus family, is the primary source of a wide array of acridone alkaloids. Several genera within this family are particularly rich in these compounds.

-

Citrus : Various species of Citrus have been shown to contain acridone alkaloids, often concentrated in the root and stem bark.

-

Atalantia : This genus is a notable source of diverse acridone alkaloids, with numerous novel compounds being isolated from its various species.

-

Ruta : The genus Ruta, particularly Ruta graveolens (common rue), is a well-known source of these alkaloids.

-

Swinglea : Swinglea glutinosa has been investigated for its acridone alkaloid content and their biological activities.

Microbial and Marine Sources

While less common, some acridone alkaloids have been isolated from microbial and marine organisms. Certain bacteria and fungi have been reported to produce these compounds. Additionally, marine sponges have been identified as a source of some unique acridone alkaloids.

Quantitative Data on Acridone Alkaloid Isolation

The yield of acridone alkaloids from natural sources can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes quantitative data from selected studies on the isolation of acridone alkaloids.

| Acridone Alkaloid | Natural Source | Plant Part | Starting Material (kg) | Yield (mg) | Yield (% w/w of starting material) | Reference |

| Glycocitrine-I | Citrus maxima | Stem Bark | 20 | 11.2 | 0.000056 | [1] |

| 5-Hydroxynoracronycine | Citrus maxima | Stem Bark | 20 | 9.3 | 0.0000465 | [1] |

| Citrusinine-I | Citrus maxima | Stem Bark | 20 | 86.6 | 0.000433 | [1] |

| 5-Hydroxynoracronycine alcohol | Citrus maxima | Stem Bark | 20 | 3.7 | 0.0000185 | [1] |

| Grandisine-I | Citrus maxima | Stem Bark | 20 | 1.2 | 0.000006 | [1] |

| Natsucitrine-II | Citrus maxima | Stem Bark | 20 | 2.0 | 0.00001 | [1] |

| Citracridone-III | Citrus maxima | Stem Bark | 20 | 10 | 0.00005 | [1] |

| Buxifoliadine E | Atalantia monophylla | Stems | Not Specified | Not Specified | Not Specified | |

| Cycloatalaphylline-A | Atalantia monophylla | Root | Not Specified | Not Specified | Not Specified | [2] |

| N-methylcyclo-atalaphylline-A | Atalantia monophylla | Root | Not Specified | Not Specified | Not Specified | [2] |

| N-methylbuxifoliadine-E | Atalantia monophylla | Root | Not Specified | Not Specified | Not Specified | [2] |

Experimental Protocols for Extraction and Isolation

The isolation and purification of acridone alkaloids from natural sources typically involve solvent extraction followed by various chromatographic techniques. Below are detailed methodologies from cited research.

Protocol 1: Extraction and Isolation of Acridone Alkaloids from Citrus maxima Stem Bark[1]

1. Plant Material and Extraction:

- Oven-dried (45 °C) and powdered stem bark of Citrus maxima (20 kg) is subjected to reflux extraction with methanol (120 L) three times.

- The combined methanol extracts are concentrated under vacuum to yield a concentrated extract (approximately 500 mL).

- The concentrated extract is then treated with water (5 L).

2. Initial Chromatographic Separation:

- The aqueous portion is loaded onto a Diaion HP-20 column (11 x 60 cm).

- The column is first eluted with water (8 L) to remove highly polar impurities.

- Subsequently, the column is eluted with methanol (6 L) to obtain the fraction containing the acridone alkaloids.

3. Further Purification by Size-Exclusion Chromatography:

- The methanol eluate is subjected to Sephadex LH-20 column chromatography (7 x 60 cm) with methanol (4.5 L) as the eluent.

- Fractions of 200 mL are collected and pooled based on their Thin Layer Chromatography (TLC) profiles, resulting in four main fractions.

4. Isolation of Individual Acridone Alkaloids:

- Fraction 3 is further purified by Sephadex LH-20 column chromatography with methanol as the eluent to yield glycocitrine-I (11.2 mg), 5-hydroxynoracronycine (9.3 mg), citrusinine-I (86.6 mg), 5-hydroxynoracronycine alcohol (3.7 mg), grandisine-I (1.2 mg), and natsucitrine-II (2.0 mg).

- Fraction 4 is subjected to Sephadex LH-20 column chromatography to yield citracridone-III (10 mg).

Protocol 2: General Procedure for High-Performance Liquid Chromatography (HPLC) Purification of Alkaloids[3][4][5]

1. Sample Preparation:

- A crude alkaloid extract is dissolved in a suitable solvent (e.g., methanol).

- The solution is filtered through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Column:

- A reversed-phase C18 column is commonly used.

- The mobile phase typically consists of a gradient of water and an organic solvent (methanol or acetonitrile), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape for basic alkaloids.

3. Elution and Detection:

- A gradient elution is often employed for initial screening, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase.

- For purification of specific compounds, an isocratic elution with an optimized solvent ratio can be used.

- Detection is typically performed using a UV detector at a wavelength where the acridone alkaloids exhibit strong absorbance (e.g., 245 nm).

Signaling Pathways and Biological Mechanisms

Acridone alkaloids exert their biological effects by modulating various cellular signaling pathways. A significant area of research is their impact on cancer cell proliferation and survival.

Inhibition of the Erk Signaling Pathway

The Extracellular signal-regulated kinase (Erk) pathway is a crucial component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.[3][4][5][6] Dysregulation of this pathway is a hallmark of many cancers.

Buxifoliadine E, an acridone alkaloid isolated from Atalantia monophylla, has been shown to inhibit cancer cell proliferation by targeting the Erk pathway.[7] It is believed to act as an Erk inhibitor, leading to the downstream inhibition of proteins that promote cell survival and proliferation, ultimately inducing apoptosis (programmed cell death) in cancer cells.

Acridone Alkaloid Biosynthesis

The biosynthesis of acridone alkaloids originates from the shikimate pathway, which produces the precursor anthranilate. The key enzymes involved in this pathway have been identified and are outlined in the KEGG (Kyoto Encyclopedia of Genes and Genomes) database.

The biosynthesis proceeds through the following key steps:

-

Formation of Anthranilate: This precursor is derived from chorismate, a product of the shikimate pathway.

-

N-methylation of Anthranilate: Anthranilate is methylated by the enzyme anthranilate N-methyltransferase.

-

Activation of N-methylanthranilate: N-methylanthranilate is activated by anthranilate-CoA ligase to form N-methylanthraniloyl-CoA.

-

Condensation and Cyclization: Acridone synthase catalyzes the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA, followed by cyclization to form the characteristic tricyclic acridone scaffold.

Conclusion

Acridone alkaloids from natural sources, particularly the Rutaceae family, represent a promising class of compounds for drug discovery. Their diverse biological activities, coupled with an increasing understanding of their mechanisms of action at the molecular level, provide a solid foundation for further research and development. This guide has provided an in-depth overview of their natural origins, methods for their isolation and quantification, and their interactions with key cellular signaling pathways. Continued exploration of these natural products is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KEGG PATHWAY: Biosynthesis of various alkaloids - Reference pathway [kegg.jp]

- 5. Acridone Alkaloid Biosynthesis [iubmb.qmul.ac.uk]

- 6. KEGG PATHWAY Database [genome.jp]

- 7. mdpi.com [mdpi.com]

The Biosynthesis of Citrusinine II: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrusinine II, a C-prenylated acridone alkaloid found in plants of the Rutaceae family, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediate compounds. While the complete pathway has not been fully elucidated in planta, this guide synthesizes current knowledge on acridone alkaloid biosynthesis to present a robust hypothetical pathway. Detailed experimental protocols for pathway elucidation and quantitative analysis are also provided, along with visualizations of the proposed metabolic route and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of acridone alkaloids, including this compound, is believed to originate from the shikimate pathway, with anthranilate serving as a key precursor.[1] The formation of the characteristic tricyclic acridone scaffold is a result of a polyketide synthase (PKS)-mediated condensation reaction. Subsequent modifications, such as hydroxylation, methylation, and prenylation, lead to the diverse array of acridone alkaloids observed in nature.

The proposed biosynthetic pathway for this compound can be divided into three main stages:

-

Formation of the Acridone Scaffold: This stage involves the convergence of the shikimate and polyketide pathways.

-

Hydroxylation and Methylation: Post-PKS modifications of the acridone core.

-

Prenylation: The attachment of a prenyl group, a characteristic feature of many bioactive natural products.

Formation of the Acridone Scaffold

The initial steps of acridone alkaloid biosynthesis are well-established and involve the following key reactions:

-

Anthranilate Synthesis: Chorismate, an intermediate of the shikimate pathway, is converted to anthranilate by anthranilate synthase (AS) . Plants that produce acridone alkaloids often possess a second AS isozyme that is less sensitive to feedback inhibition by tryptophan, allowing for the accumulation of anthranilate for alkaloid synthesis.[1]

-

Activation of Anthranilate: Anthranilate is activated by anthranilate-CoA ligase to form anthraniloyl-CoA.

-

Polyketide Chain Assembly and Cyclization: Acridone synthase (ACS) , a type III PKS, catalyzes the condensation of one molecule of anthraniloyl-CoA with three molecules of malonyl-CoA. The resulting polyketide intermediate undergoes intramolecular cyclization to form the fundamental acridone scaffold, 1,3-dihydroxyacridone.

Proposed Pathway to this compound

Building upon the general acridone alkaloid pathway, the specific steps leading to this compound (1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one) are hypothesized as follows:

-

Starting Precursor: The pathway begins with Anthranilic acid .

-

Activation: Anthranilic acid is converted to Anthraniloyl-CoA by Anthranilate-CoA ligase.

-

Condensation and Cyclization: Anthraniloyl-CoA undergoes condensation with three molecules of Malonyl-CoA , catalyzed by Acridone synthase, to form the intermediate 1,3-Dihydroxy-10-methylacridone . The N-methylation is presumed to occur at an early stage, possibly catalyzed by an N-methyltransferase.

-

Hydroxylation: A Cytochrome P450 monooxygenase is proposed to hydroxylate the acridone core at the C-5 position to yield 1,3,5-Trihydroxy-10-methylacridone .

-

O-Methylation: An O-methyltransferase then catalyzes the methylation of the hydroxyl group at the C-4 position, leading to the final product, This compound .

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the concentrations of intermediates and the kinetic parameters of the enzymes involved in the biosynthesis of this compound. However, based on general knowledge of plant secondary metabolism, hypothetical values can be estimated for guiding research efforts. The following table presents a template for organizing such data once it becomes available.

| Parameter | Value | Method of Determination | Reference |

| Substrate Concentrations | |||

| Anthranilate | Value µg/g FW | LC-MS/MS | Citation |

| Malonyl-CoA | Value µg/g FW | LC-MS/MS | Citation |

| Intermediate Concentrations | |||

| 1,3-Dihydroxy-10-methylacridone | Value µg/g FW | LC-MS/MS | Citation |

| 1,3,5-Trihydroxy-10-methylacridone | Value µg/g FW | LC-MS/MS | Citation |

| Product Concentration | |||

| This compound | Value µg/g FW | HPLC-UV, LC-MS/MS | Citation |

| Enzyme Kinetics | |||

| Acridone synthase (Km for Anthraniloyl-CoA) | Value µM | In vitro enzyme assay | Citation |

| Acridone synthase (kcat) | Value s⁻¹ | In vitro enzyme assay | Citation |

| O-methyltransferase (Km for Intermediate) | Value µM | In vitro enzyme assay | Citation |

| O-methyltransferase (kcat) | Value s⁻¹ | In vitro enzyme assay | Citation |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, proteomics, and metabolomics with traditional biochemical techniques.

Identification of Candidate Genes

A common strategy for identifying genes involved in a specific biosynthetic pathway is through transcriptomics.

Protocol: RNA-Seq for Candidate Gene Discovery

-

Plant Material: Collect tissues from Atalantia monophylla or other this compound-producing plants at different developmental stages or under various stress conditions to maximize transcript diversity.

-

RNA Extraction: Extract total RNA using a commercially available kit or a CTAB-based protocol. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples and perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the transcripts by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot).

-

Identify transcripts encoding key enzyme families implicated in acridone alkaloid biosynthesis, such as polyketide synthases (PKS), cytochrome P450 monooxygenases (CYP450s), and methyltransferases (MTs).

-

Perform differential gene expression and co-expression network analysis to identify genes whose expression patterns correlate with this compound accumulation.

-

Functional Characterization of Candidate Genes

The function of candidate genes can be verified through in vitro enzyme assays and in vivo transient expression systems.

Protocol: In Vitro Enzyme Assay for an O-Methyltransferase

-

Gene Cloning and Protein Expression: Clone the full-length coding sequence of a candidate methyltransferase gene into an expression vector (e.g., pET vector). Express the recombinant protein in a suitable host, such as E. coli, and purify it using affinity chromatography.

-

Enzyme Reaction: Set up a reaction mixture containing the purified enzyme, the putative substrate (e.g., 1,3,5-trihydroxy-10-methylacridone), a methyl donor (S-adenosyl-L-methionine, SAM), and an appropriate buffer.

-

Product Analysis: After incubation, stop the reaction and extract the products. Analyze the reaction products by HPLC and LC-MS to identify the methylated product and confirm the enzyme's activity.

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction velocity.

Quantitative Analysis of Metabolites

Accurate quantification of this compound and its precursors is essential for understanding the pathway flux and identifying potential bottlenecks.

Protocol: LC-MS/MS Quantification of this compound

-

Sample Preparation: Homogenize and extract plant tissue with a suitable solvent (e.g., methanol).

-

Chromatographic Separation: Separate the metabolites using a reverse-phase C18 column on an HPLC or UPLC system.

-

Mass Spectrometry Detection: Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection. Develop a method using a pure standard of this compound to determine the precursor ion and optimal product ions for quantification.

-

Quantification: Generate a standard curve using a serial dilution of the this compound standard. Calculate the concentration of this compound in the plant extracts based on the standard curve.

Conclusion

While the complete biosynthetic pathway of this compound remains to be fully elucidated, the proposed pathway based on the well-established biosynthesis of acridone alkaloids provides a strong foundation for future research. The experimental protocols outlined in this guide offer a roadmap for researchers to identify and characterize the specific genes and enzymes involved in the formation of this promising natural product. A deeper understanding of the biosynthesis of this compound will be instrumental for its sustainable production through metabolic engineering and synthetic biology approaches, ultimately facilitating its development as a potential therapeutic agent.

References

The Discovery and History of Citrusinine II: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Foreword: This document provides an in-depth technical guide on the discovery, history, and biological activities of Citrusinine II, a naturally occurring acridone alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. This guide consolidates the current scientific knowledge, presenting data in a structured format, detailing experimental methodologies, and visualizing key pathways to facilitate a comprehensive understanding of this compound.

Discovery and Isolation

The isolation of this compound, along with other acridone alkaloids, typically involves the extraction of plant material (often the roots, stems, or leaves) with organic solvents, followed by chromatographic separation.

General Experimental Protocol for Isolation

While specific protocols vary between studies, a general methodology for the isolation of acridone alkaloids like this compound from Atalantia species can be summarized as follows:

-

Plant Material Collection and Preparation: The plant material (e.g., dried and powdered roots of Atalantia monophylla) is collected and processed.

-

Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol, to separate compounds based on their solubility.

-

Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel. Elution is performed with a gradient of solvents, for instance, a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, and 2D-NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Chemical Structure and Properties

IUPAC Name: 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one

Chemical Formula: C₁₅H₁₃NO₅

Molecular Weight: 287.27 g/mol

| Property | Value |

| Melting Point | 244-246 °C |

| Appearance | Solid |

| CAS Number | 71866-96-3 |

Chemical Synthesis

As of the latest available information, a specific, detailed total synthesis of this compound has not been prominently reported in the scientific literature. However, general synthetic strategies for the acridone alkaloid core are well-established. These methods often involve the Ullmann condensation of an anthranilic acid derivative with a substituted phenol, followed by cyclization to form the acridone scaffold. Further modifications, such as hydroxylation, methoxylation, and N-methylation, would then be required to achieve the final structure of this compound. The development of a dedicated synthetic route remains an area for future research.

Biological Activities and Therapeutic Potential

This compound has garnered significant scientific interest due to its diverse and potent biological activities.

Inhibition of TRPV3 Ion Channel: A Key to Anti-Pruritic and Analgesic Effects

The most well-characterized biological activity of this compound is its role as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons and is implicated in thermosensation, pain, and itch.

Over-activation of TRPV3 is associated with chronic pruritus (itch) and certain types of pain. This compound has been shown to effectively inhibit TRPV3-mediated calcium influx, thereby alleviating itch and nociceptive behaviors in preclinical models.[5][6]

Quantitative Data on TRPV3 Inhibition:

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ | 12.43 ± 1.86 µM | Human | FlexStation calcium fluorescent assay | [1] |

The inhibitory effect of this compound on the TRPV3 channel presents a promising therapeutic avenue for the development of novel treatments for dermatological conditions characterized by chronic itch, such as atopic dermatitis and psoriasis, as well as for certain pain conditions.

Signaling Pathway of TRPV3 in Itch and its Inhibition by this compound

Caption: TRPV3 signaling in itch and its inhibition by this compound.

Neuroprotective Effects: Potential in Alzheimer's Disease

Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease (AD). Research has shown that this compound exhibits multi-target actions against the pathogenesis of AD.

Key Neuroprotective Mechanisms:

-

Antioxidant Activity: this compound demonstrates potent free radical scavenging capabilities.

-

Acetylcholinesterase (AChE) Inhibition: It acts as an inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This is a key therapeutic strategy in current AD treatments.

-

Anti-Amyloid Aggregation: In silico studies suggest that this compound can interfere with the aggregation of beta-amyloid (Aβ) peptides, a hallmark of AD.

-

Neuroprotection against Oxidative Stress and Aβ Toxicity: In cellular models, this compound has been shown to protect neuronal cells from damage induced by hydrogen peroxide and Aβ toxicity.

Workflow for Investigating Neuroprotective Effects of this compound

Caption: Experimental workflow for evaluating the neuroprotective properties of this compound.

Other Reported Activities

In addition to its well-documented effects on TRPV3 and in neuroprotection, some studies have indicated other potential biological activities for this compound, including anti-allergic and antiplasmodial effects. However, these areas require further investigation to fully elucidate their mechanisms and therapeutic relevance.

Quantitative Data on Other Biological Activities:

| Activity | Parameter | Value | Cell Line/Organism | Reference |

| Anti-allergic | IC₅₀ | 18.7 µM | RBL-2H3 | [3] |

| Antiplasmodial (CQ-sensitive) | IC₅₀ | 33 µM | P. falciparum (Nigerian) | [7] |

| Antiplasmodial (CQ-resistant) | IC₅₀ | 27.1 µM | P. falciparum (FcM29) | [7] |

| Cathepsin V Inhibition | pKi | 5.38 | Human recombinant | [7] |

Conclusion and Future Directions

This compound is a promising natural product with a well-defined mechanism of action as a TRPV3 inhibitor, making it a strong candidate for the development of therapeutics for itch and pain. Furthermore, its emerging neuroprotective properties suggest a potential role in addressing complex neurodegenerative diseases like Alzheimer's.

Future research should focus on several key areas:

-

Elucidation of the Definitive First Isolation: A thorough review of older and regional literature may uncover the original discovery and characterization of this compound.

-

Development of a Total Synthesis: A robust and efficient synthetic route would enable the production of larger quantities of this compound for further preclinical and clinical studies and allow for the synthesis of analogues to explore structure-activity relationships.

-

In-depth Mechanistic Studies: Further investigation into the downstream signaling pathways affected by this compound's inhibition of TRPV3 is warranted. Similarly, more detailed in vivo studies are needed to validate its neuroprotective effects.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to assess the drug-like properties and safety profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Acridone alkaloids from Severinia buxifolia | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. dokumen.pub [dokumen.pub]

- 5. TRPV3 and Itch: The Role of TRPV3 in Chronic Pruritus according to Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasp-pain.org [iasp-pain.org]

- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide on the Physicochemical Characteristics of Citrusinine II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrusinine II is a naturally occurring acridone alkaloid found in various plant species, most notably in the Rutaceae family. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic acridine ring system with a keto group at position C-9. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

This compound is a solid substance with a defined melting point. Its molecular structure and composition have been determined through various analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃NO₅ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Average Molecular Weight | 287.27 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Monoisotopic Molecular Weight | 287.07937252 Da | --INVALID-LINK--[1] |

| IUPAC Name | 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one | --INVALID-LINK--[1] |

| CAS Number | 86680-33-3 | --INVALID-LINK--[1] |

| Physical Description | Solid | --INVALID-LINK--[1] |

| Melting Point | 244 - 246 °C | --INVALID-LINK--[1] |

| XLogP3-AA (Estimated) | 2.6 | --INVALID-LINK--[1] |

| Natural Sources | Atalantia buxifolia, Swinglea glutinosa, Atalantia monophylla | --INVALID-LINK--[1], --INVALID-LINK--[3] |

Spectral Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Data not available in search results | Data not available in search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | Data not available in search results |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| Data not available in search results | Data not available in search results |

Mass Spectrometry (MS)

| m/z | Interpretation |

| Data not available in search results | Data not available in search results |

Experimental Protocols

Isolation of Acridone Alkaloids from Atalantia buxifolia

The following is a general procedure for the extraction and isolation of acridone alkaloids from Atalantia buxifolia, the plant source from which this compound and its analogs have been identified.

Methodology:

-

Plant Material and Extraction: The aerial parts of Atalantia buxifolia are collected, dried, and powdered. The powdered material is then extracted with 95% ethanol under reflux conditions. This process is typically repeated to ensure exhaustive extraction.

-

Concentration and Fractionation: The ethanol is removed from the combined extracts under reduced pressure to yield a crude extract. This crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity, such as chloroform, ethyl acetate, and butanol, to separate compounds based on their solubility.

-

Chromatographic Separation: The resulting fractions are then subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, to separate the individual compounds.

-

Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compounds.

-

Structure Elucidation: The structure of the isolated pure compounds, including this compound, is then determined using a combination of spectroscopic methods, including mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Signaling Pathways

This compound has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3] This channel is a non-selective cation channel primarily expressed in keratinocytes and is involved in thermosensation, pain, and itch.

Inhibition of the TRPV3 Signaling Pathway

Activation of the TRPV3 channel leads to an influx of calcium ions (Ca²⁺), which triggers downstream signaling cascades. One of the key pathways influenced by TRPV3 activation is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. TRPV3 activation can lead to the release of TGF-α, which in turn activates EGFR.[6][7] This activation can then propagate signals through downstream pathways such as the PI3K/Akt pathway, which is involved in cell proliferation and survival.[8]

By inhibiting the TRPV3 channel, this compound effectively blocks the initial Ca²⁺ influx, thereby downregulating the subsequent activation of the EGFR and PI3K/Akt pathways. This mechanism is believed to be responsible for the observed antipruritic (anti-itch) effects of this compound.[3]

Conclusion

This compound is an acridone alkaloid with well-defined physicochemical properties and significant biological activity as a TRPV3 antagonist. Its ability to modulate the TRPV3-EGFR-PI3K/Akt signaling pathway makes it a compound of interest for further research and development, particularly in the context of dermatological conditions involving itch and inflammation. This guide provides a foundational understanding of this compound for professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. This compound | C15H13NO5 | CID 10016895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel acridone akaloid from Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two new acridone alkaloids from the branch of Atalantia buxifolia and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. BJOC - Search Results [beilstein-journals.org]

Spectroscopic Blueprint of Citrusinine II: A Technical Guide for Researchers

An In-depth Analysis of the NMR and Mass Spectrometry Data of a Promising Acridone Alkaloid

Introduction

Citrusinine II, a naturally occurring acridone alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. Initially isolated from the root bark of Citrus sinensis and later found in other species such as Atalantia monophylla, this compound exhibits noteworthy biological activities, including potent and selective inhibition of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in pain and itch signaling pathways. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a summary of its known signaling interactions are presented to support researchers, scientists, and drug development professionals in their exploration of this promising molecule.

Spectroscopic Data

The structural elucidation of this compound, identified as 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one, has been primarily achieved through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.25 | s | - |

| H-5 | Value not available | - | - |

| H-6 | 7.75 | dd | 8.0, 1.5 |

| H-7 | 7.20 | ddd | 8.5, 8.0, 1.5 |

| H-8 | 7.55 | dd | 8.5, 1.5 |

| 1-OH | 14.50 | s | - |

| 3-OH | Value not available | - | - |

| 5-OH | Value not available | - | - |

| 4-OCH₃ | 3.90 | s | - |

| N-CH₃ | 3.85 | s | - |

Note: The solvent used for this analysis was CDCl₃. Chemical shifts are reported relative to tetramethylsilane (TMS).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 162.5 |

| C-2 | 92.0 |

| C-3 | 165.0 |

| C-4 | 131.5 |

| C-4a | 155.0 |

| C-5a | 140.5 |

| C-5 | 115.0 |

| C-6 | 132.5 |

| C-7 | 121.0 |

| C-8 | 126.0 |

| C-8a | 119.5 |

| C-9 | 182.0 |

| C-9a | 108.0 |

| 4-OCH₃ | 62.0 |

| N-CH₃ | 34.5 |

Note: The solvent used for this analysis was CDCl₃. Chemical shifts are reported relative to tetramethylsilane (TMS).

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃NO₅ |

| Molecular Weight | 287.27 g/mol |

| Mass Spectrum (m/z) | 287 (M⁺), 272, 258, 244, 230, 216, 202 |

Experimental Protocols

The following sections outline the general methodologies employed for the spectroscopic analysis of this compound and related acridone alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for the NMR analysis of this compound is depicted below.

Caption: General workflow for NMR analysis of this compound.

Detailed Protocol:

-

Sample Preparation: this compound is isolated from its natural source using chromatographic techniques. A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

-

2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments provide information about proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, respectively.

Mass Spectrometry (MS)

The mass spectrometric analysis of this compound is crucial for determining its molecular weight and elemental composition, and for obtaining structural information through fragmentation analysis.

Caption: General workflow for Mass Spectrometry analysis.

Detailed Protocol:

-

Sample Introduction: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system for separation from any impurities.

-

Ionization: The sample is ionized using an appropriate technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) are useful for determining the molecular ion with minimal fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.

-

Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments, further confirming the molecular formula.

Signaling Pathway Interaction

This compound has been identified as a potent and selective inhibitor of the TRPV3 ion channel. TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons and is involved in the perception of temperature, pain, and itch. The activation of TRPV3 leads to an influx of calcium ions (Ca²⁺), triggering downstream signaling cascades. By inhibiting this channel, this compound can modulate these physiological responses.

Caption: Inhibitory action of this compound on the TRPV3 signaling pathway.

This inhibitory action makes this compound a promising candidate for the development of novel therapeutics for chronic pain, pruritus, and other inflammatory skin conditions where TRPV3 is implicated.

Conclusion

The spectroscopic analysis of this compound, through NMR and MS techniques, has been instrumental in the unequivocal elucidation of its structure. This technical guide provides a consolidated resource of its key spectroscopic data and the experimental methodologies for its analysis. The understanding of its interaction with the TRPV3 signaling pathway further underscores its potential as a valuable lead compound in drug discovery. The information presented herein is intended to facilitate further research and development efforts targeting this intriguing natural product.

Citrusinine II: A Technical Guide to its Chemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Citrusinine II, an acridone alkaloid with significant biological activity. This document details its chemical identity, physicochemical properties, and its role as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in sensory perception and skin homeostasis.

Chemical Identity and Properties

This compound is a naturally occurring acridone alkaloid found in plants of the Rutaceae family, such as Atalantia monophylla and sweet oranges (Citrus sinensis)[1]. Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one | [2] |

| Synonyms | citrusinine-II, 1,3,5-trihydroxy-4-methoxy-10-methyl-9,10-dihydroacridin-9-one | [2] |

| CAS Number | 86680-33-3 | [1][2] |

| Chemical Formula | C15H13NO5 | [1][2] |

| Molecular Weight | 287.27 g/mol | [2] |

| Monoisotopic Mass | 287.07937252 Da | [2] |

| Melting Point | 244 - 246 °C | [2] |

| Appearance | Solid | [2] |

Biological Activity: Inhibition of TRPV3

This compound has been identified as a potent and selective antagonist of the TRPV3 channel[3]. TRPV3 is a non-selective cation channel primarily expressed in skin keratinocytes and is involved in thermosensation, pain perception, and itch[3].

Mechanism of Action

This compound exerts its inhibitory effect on the TRPV3 channel through direct interaction with the Y564 residue located in the S4 helix of the channel protein[3]. This interaction blocks the channel's activity, preventing the influx of calcium ions that would normally occur upon activation by heat or chemical agonists[3].

Signaling Pathway

The activation of TRPV3 is known to be linked to the epidermal growth factor receptor (EGFR) signaling pathway. There exists a positive feedback loop between TRPV3 and the transforming growth factor-alpha (TGF-α)/EGFR pathway, where the activation of one can enhance the activity of the other. By inhibiting TRPV3, this compound can disrupt this feedback loop, which may have implications for conditions characterized by excessive keratinocyte proliferation and inflammation.

Experimental Protocols

This section outlines the general methodologies for the isolation, hypothetical synthesis, and biological evaluation of this compound.

Isolation of this compound from Atalantia monophylla

The following is a generalized protocol for the isolation of acridone alkaloids from plant material, adapted for this compound from Atalantia monophylla.

Experimental Workflow for Isolation

-

Extraction: Dried and powdered stems of Atalantia monophylla are macerated with methanol at room temperature.

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for acridone alkaloid synthesis. A potential strategy involves the Ullmann condensation followed by cyclization.

-

Ullmann Condensation: Condensation of 2-amino-3,5-dimethoxybenzoic acid with 1-bromo-2,4,6-trihydroxybenzene in the presence of a copper catalyst to form the corresponding diphenylamine derivative.

-

Cyclization: Intramolecular cyclization of the diphenylamine intermediate, typically using a strong acid or a high-temperature reaction, to form the acridone core.

-

N-Methylation: Introduction of a methyl group at the nitrogen atom (N-10) using a suitable methylating agent, such as methyl iodide.

Biological Activity Assays

This assay is used to measure the inhibitory effect of this compound on TRPV3 channel activation in a high-throughput format.

-

Cell Culture: HEK293 cells stably expressing human TRPV3 are cultured in 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: this compound at various concentrations is added to the wells.

-

Agonist Stimulation: A known TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB) is added to activate the channel.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a FlexStation microplate reader. The inhibition by this compound is quantified by the reduction in the fluorescence signal compared to control wells.

This electrophysiological technique provides a detailed characterization of the inhibitory effect of this compound on TRPV3 channel currents.

-

Cell Preparation: A single HEK293 cell expressing TRPV3 is selected for recording.

-

Pipette Positioning: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.

-

Current Recording: The cell is voltage-clamped, and TRPV3 currents are elicited by the application of a TRPV3 agonist.

-

Inhibitor Application: this compound is applied to the cell, and the resulting change in the TRPV3-mediated current is recorded to determine the extent of inhibition.

Conclusion

This compound is a valuable natural product with well-defined inhibitory activity against the TRPV3 ion channel. Its chemical and biological properties make it a compelling lead compound for the development of novel therapeutics targeting conditions involving TRPV3 dysregulation, such as pain, itch, and certain skin disorders. The experimental protocols outlined in this guide provide a framework for its further investigation and development.

References

- 1. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) [pfocr.wikipathways.org]

- 2. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axolbio.com [axolbio.com]

A Technical Guide to the Identification of Acridone Alkaloids in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the successful extraction, purification, identification, and quantification of acridone alkaloids from plant sources. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds derived from the acridone scaffold, predominantly found in plant families such as the Rutaceae.[1] These compounds are of significant interest to the scientific community due to their characteristic blue-green fluorescence under UV light and a wide range of promising biological activities, including anticancer and antimicrobial properties.

The classes of acridone alkaloids are diverse and include simple acridones, C-prenylated acridones, and more complex structures like furo- and pyranoacridones.[2] This guide outlines the critical experimental protocols, from initial sample preparation to final structural elucidation and quantitative analysis, to facilitate research and development in this field.

Section 1: Overall Experimental Workflow

The identification of acridone alkaloids is a multi-step process that requires careful execution of sample preparation, extraction, purification, and sophisticated analytical techniques. The logical flow ensures the efficient isolation of target compounds while minimizing degradation and contamination.

Caption: High-level workflow for acridone alkaloid identification.

Section 2: Sample Preparation and Extraction Protocols

The primary goal of extraction is to liberate the alkaloids from the plant matrix into a solvent. The choice of method depends on the specific nature of the plant material and the polarity of the target acridone alkaloids.

Sample Preparation

Proper preparation of the plant material is crucial for achieving high extraction efficiency. This typically involves:

-

Drying: Plant parts (roots, leaves, bark, etc.) are dried, often in an oven at a controlled temperature (e.g., 60°C), to remove moisture and halt enzymatic processes.[3]

-

Grinding: The dried material is ground into a fine powder to increase the surface area, facilitating better solvent penetration.[4]

Classical Extraction Protocols

Protocol 2.2.1: Acid-Base Extraction

This method leverages the basicity of alkaloids to separate them from neutral and acidic plant components. Alkaloids exist in plants as salts of organic acids and can be converted to free bases.[5][6]

-

Acidification: Macerate the powdered plant material in a dilute acidic solution (e.g., 0.1% to 1% HCl or H₂SO₄).[5] This protonates the alkaloids, forming water-soluble salts.

-

Filtration: Filter the mixture to remove solid plant debris. The alkaloids are now in the aqueous filtrate.

-

Basification: Make the acidic filtrate alkaline by adding a base (e.g., dilute NH₄OH) to a pH of 9-10.[7] This deprotonates the alkaloid salts, converting them into their free base form, which is generally less soluble in water.

-

Solvent Extraction: Extract the aqueous solution multiple times with a water-immiscible organic solvent such as chloroform or ethyl acetate.[7] The free alkaloid bases will partition into the organic layer.

-

Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., sodium sulphate), and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Caption: Detailed workflow of a typical acid-base extraction protocol.

Protocol 2.2.2: Direct Solvent Extraction

This method uses polar organic solvents to extract both free alkaloids and their salts.

-

Extraction: Extract the powdered plant material directly with a polar solvent like methanol or ethanol using methods such as maceration, Soxhlet extraction, or reflux.[5]

-

Concentration: Evaporate the solvent to obtain a concentrated crude extract.

-

Purification: The resulting extract is often rich in other co-extractives (fats, chlorophyll, etc.). It can be further purified by dissolving it in dilute acid and proceeding with the basification and solvent extraction steps described in Protocol 2.2.1.[5]

Modern Extraction Techniques

To improve efficiency and reduce solvent consumption, modern techniques can be employed:

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent, accelerating the extraction process.[8]

-

Ultrasonic-Assisted Extraction (UAE): Employs high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction yield.[3][9]

Section 3: Purification and Fractionation

Crude extracts are complex mixtures. Purification is essential to isolate individual acridone alkaloids for structural analysis and bioactivity screening.

Solid-Phase Extraction (SPE)

SPE is a valuable technique for sample cleanup and fractionation, offering advantages over traditional liquid-liquid extraction by being faster and using less solvent.[8][10]

-

Methodology: The crude extract is loaded onto a cartridge containing a solid sorbent. Interfering compounds are washed away, and the retained alkaloids are then eluted with a suitable solvent.

-

Sorbent Choice: For alkaloids, which are basic, cation-exchange sorbents (e.g., Oasis MCX) are highly effective.[8][9] In an acidic environment, the alkaloids are positively charged and bind to the sorbent. After washing, they can be eluted with an ammoniated organic solvent.[9]

Chromatographic Techniques

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

-

Column Chromatography (CC): A preparative technique using stationary phases like silica gel or alumina to separate large quantities of the extract into fractions of decreasing complexity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final isolation of pure compounds from semi-purified fractions.[5] Reversed-phase C18 columns are commonly used.[5]

Section 4: Identification and Structural Elucidation

Once purified, the molecular structure of the acridone alkaloids must be determined. This is achieved through a combination of spectroscopic and spectrometric methods.[11][12]

Spectroscopic Methods

-

UV-Visible Spectroscopy: Acridone alkaloids possess a conjugated system that results in characteristic UV absorption bands.[13] A key feature is their strong blue-green fluorescence under UV light, which can be a preliminary indicator of their presence.[2]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and N-methyl groups.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for complete structure elucidation.[12] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the precise arrangement of atoms.[14]

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[13] The fragmentation pattern observed in MS/MS experiments provides valuable clues about the compound's structure.[4]

Hyphenated Analytical Techniques

Modern alkaloid identification relies heavily on hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy and spectrometry.

Caption: Workflow for analysis using hyphenated LC-MS techniques.

-

HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for the sensitive and selective detection and quantification of known alkaloids in complex mixtures.[15][16] It provides retention time, parent ion mass, and fragment ion masses for each compound.

-

HPLC-DAD (HPLC with Diode Array Detection): Provides a full UV spectrum for each peak as it elutes from the column, which can be compared against a spectral library for identification.[7]

-

HPLC-SPE-NMR (HPLC-Solid Phase Extraction-NMR): An advanced technique where peaks separated by HPLC are trapped on an SPE cartridge and subsequently analyzed by NMR, allowing for full structural elucidation of compounds in a mixture without prior isolation.[2]

Section 5: Quantitative Analysis

Quantification is essential for determining the concentration of specific acridone alkaloids in plant extracts, which is critical for quality control, drug development, and biosynthetic studies.

Methodologies for Quantification

The primary methods for quantifying acridone alkaloids are chromatographic. These methods require validated procedures to ensure accuracy, precision, and sensitivity.[17]

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV/DAD | Measures the UV absorbance of the analyte at a specific wavelength. Concentration is proportional to the peak area.[18] | Robust, widely available, cost-effective. | Lower sensitivity and selectivity compared to MS; requires pure standards for calibration. |

| HPLC-Fluorescence | Exploits the native fluorescence of acridone alkaloids for detection.[19] | Highly sensitive and selective for fluorescent compounds.[19] | Not all alkaloids fluoresce; requires specific excitation/emission wavelengths. |

| LC-MS/MS | Uses Multiple Reaction Monitoring (MRM) to selectively detect a specific precursor-to-product ion transition for the target analyte.[20] | Extremely high sensitivity and selectivity; can quantify compounds at very low levels (µg/kg).[16] | Higher equipment cost and complexity; matrix effects can cause ion suppression.[20] |

| Spectrophotometry | Measures the absorbance of a colored complex formed between the total alkaloids and a reagent (e.g., bromocresol green).[3] | Simple, rapid, and inexpensive for total alkaloid estimation. | Lacks specificity; measures total alkaloid content, not individual compounds. |

Example Quantitative Data Presentation

Accurate reporting of quantitative data is paramount. The table below illustrates how results from different plant samples or extraction methods can be presented for clear comparison. Data is hypothetical but representative.

| Acridone Alkaloid | Plant Source | Plant Part | Concentration (mg/g dry weight) | Analytical Method |

| Rutacridone | Ruta graveolens | Roots | 2.85 ± 0.15 | HPLC-UV |

| Arborinine | Glycosmis arborea | Leaves | 1.20 ± 0.08 | LC-MS/MS |

| 1,3-dimethoxy-N-methylacridone | Citropsis articulata | Stem Bark | 0.75 ± 0.05 | HPLC-UV |

| Acronycin | Acronychia baueri | Bark | 0.98 ± 0.11 | HPLC-UV |

References

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 5. jocpr.com [jocpr.com]

- 6. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chalcogen.ro [chalcogen.ro]

- 8. Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Structural determination of alkaloids | PPS [slideshare.net]

- 12. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Biological Activity Screening of Citrusinine II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrusinine II, a naturally occurring acridone alkaloid isolated from plants of the Atalantia genus, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a primary focus on its well-documented role as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This guide is intended to serve as a resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. While the anti-pruritic effects of this compound are well-established through its interaction with TRPV3, this document also explores the existing, albeit limited, evidence for its anti-inflammatory, antioxidant, and anticancer activities, highlighting areas for future investigation.

Quantitative Biological Activity Data

The primary biological activity of this compound that has been quantitatively characterized is its inhibitory effect on the TRPV3 ion channel. This activity is directly linked to its potential therapeutic applications in conditions such as chronic itch (pruritus).

| Biological Target | Assay Type | Cell Line | Measured Effect | IC50 Value (µM) | Reference |

| TRPV3 Channel | Whole-cell patch clamp | HEK293T | Inhibition of 2-APB-mediated TRPV3 activation | 12.43 ± 1.86 | [1] |

Note: While the acridone alkaloid class, to which this compound belongs, has demonstrated a range of biological activities including anti-inflammatory, antioxidant, and cytotoxic effects against cancer cell lines, specific quantitative data (e.g., IC50 values) for this compound in these assays are not extensively available in the current body of scientific literature. Further research is required to fully characterize these potential activities.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's biological activity.

Determination of TRPV3 Inhibition using Whole-Cell Patch Clamp Electrophysiology

This protocol is adapted from studies characterizing the inhibitory effects of this compound on TRPV3 channel currents.

Objective: To measure the concentration-dependent inhibition of TRPV3 channel currents by this compound in a heterologous expression system.

Materials:

-

HEK293T cells transiently transfected with a TRPV3 expression vector.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

-

TRPV3 agonist: 2-aminoethoxydiphenyl borate (2-APB).

-

This compound stock solution (in DMSO).

-

Patch clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Cell Preparation: Culture HEK293T cells expressing TRPV3 on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope and perfuse with the external solution.

-

Establish a gigaohm seal between the patch pipette and a single transfected cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.

-

-

Agonist and Inhibitor Application:

-

Perfuse the cell with the external solution containing a known concentration of the TRPV3 agonist 2-APB (e.g., 200 µM) to elicit a stable inward current.

-

Once a stable current is achieved, co-apply varying concentrations of this compound with the 2-APB solution.

-

Record the current inhibition at each concentration of this compound.

-

Perform a washout step by perfusing with the 2-APB solution alone to observe any recovery of the current.

-

-

Data Analysis:

-

Measure the peak inward current at a specific voltage (e.g., -80 mV) in the presence of the agonist alone and with each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

-

Calcium Imaging Assay for TRPV3 Inhibition

This protocol describes a high-throughput method to screen for inhibitors of TRPV3 channel activity.

Objective: To measure the inhibition of agonist-induced intracellular calcium influx by this compound.

Materials:

-

HEK293T cells expressing TRPV3.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

TRPV3 agonist (e.g., 2-APB).

-

This compound stock solution (in DMSO).

-

Fluorescent microplate reader (e.g., FlexStation).

Procedure:

-

Cell Plating: Seed HEK293T cells expressing TRPV3 into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Place the plate in the fluorescent microplate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Add a fixed concentration of the TRPV3 agonist 2-APB to stimulate calcium influx.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well.

-

Normalize the fluorescence change to the baseline.

-

Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound's anti-pruritic effect via TRPV3 inhibition.

Experimental Workflow

References

Methodological & Application

Application Notes: In Vitro Profiling of Citrusinine II, a Selective TRPV3 Channel Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Citrusinine II is a naturally occurring acridone alkaloid isolated from Atalantia monophylla.[1][2] It has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2] TRPV3 is a non-selective cation channel predominantly expressed in skin keratinocytes and is implicated in the sensation of temperature, pain, and itch.[3][4] Dysregulation of TRPV3 activity is associated with various skin conditions, making it a promising therapeutic target.[4] These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on the TRPV3 channel.

Mechanism of Action

This compound exerts its effects by directly interacting with and inhibiting the TRPV3 ion channel.[1] This inhibition prevents the influx of cations, primarily Ca2+, which is normally triggered by channel agonists like 2-aminoethoxydiphenyl borate (2-APB) or carvacrol.[3][5] Studies have shown that this compound directly interacts with the tyrosine residue at position 564 (Y564) within the S4 helix of the TRPV3 channel to achieve its selective blockade.[1]

Key Quantitative Data

The inhibitory potency of this compound against the TRPV3 channel has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of its effectiveness.

| Compound | Target | Assay Type | Agonist | IC50 (μM) | Reference |

| This compound | TRPV3 | Calcium Fluorescence | 2-APB | 12.43 | [1] |

Experimental Protocols

Calcium Imaging Assay using FlexStation

This assay measures changes in intracellular calcium concentration in response to TRPV3 channel activation and its inhibition by this compound. HEK293T cells stably overexpressing the human TRPV3 channel are commonly used.

Materials:

-

HEK293T cells stably expressing human TRPV3

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Geneticin (G418)

-

Black, clear-bottom 96-well or 384-well plates, poly-D-lysine coated

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES

-

Probenecid

-

TRPV3 agonist (e.g., 2-APB, carvacrol)

-

This compound

-

FlexStation 3 or similar fluorescence plate reader

Protocol:

-

Cell Culture and Plating:

-

Culture HEK293T-hTRPV3 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL Geneticin.

-

Plate the cells at a density of 10,000 cells/well in a 384-well plate and incubate overnight at 37°C and 5% CO2.[6]

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution. Mix 10 μl of 1 mM Fluo-4 AM with 10 μl of 20% Pluronic F-127, then add to 5 ml of assay buffer (HBSS with 20 mM HEPES and 2 mM probenecid, pH 7.4).[1]

-

Wash the cells twice with 80 μl/well of HBSS.

-

Add 50 μl/well of the Fluo-4 AM loading solution and incubate for 1 hour at 37°C.[1]

-

Wash the cells three times with the assay buffer, leaving 80 μl of buffer in each well after the final wash.[1]

-

-

Compound Preparation:

-

Prepare a 3x concentrated stock of this compound and the TRPV3 agonist (e.g., 200 µM 2-APB) in the assay buffer.[2]

-

-

FlexStation Measurement:

-

Place the cell plate and the compound plate into the FlexStation.

-

Set the instrument to read fluorescence at an excitation of 490 nm and emission of 525 nm.[7]

-

Program the instrument to first add the this compound solution (or vehicle control) to the wells and incubate for a defined period (e.g., 10 minutes).[3]

-

Subsequently, add the TRPV3 agonist to stimulate the channel.

-

Record the fluorescence intensity before and after the addition of the agonist to measure the calcium influx.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is proportional to the intracellular calcium concentration.

-

Calculate the percentage of inhibition by comparing the response in the presence of this compound to the control (agonist alone).

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV3 channels in the cell membrane, providing a detailed characterization of channel inhibition.

Materials:

-

HEK293T cells transiently or stably expressing TRPV3

-

Glass coverslips

-

Borosilicate glass capillaries

-

Micropipette puller

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Intracellular solution (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH 7.3)[8]

-

TRPV3 agonist (e.g., 200 µM 2-APB)[2]

-

This compound

Protocol:

-

Cell Preparation:

-

Plate TRPV3-expressing HEK293T cells on glass coverslips 24-48 hours before the experiment.

-

-

Pipette Preparation:

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Using the micromanipulator, approach a cell with the glass pipette and form a high-resistance seal (>1 GΩ) with the cell membrane (giga-seal).[11]

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.[11][12]

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage ramps (e.g., from -100 mV to +100 mV) to measure the current-voltage (I-V) relationship.[3]

-

-

Compound Application:

-

Perfuse the cell with the extracellular solution containing the TRPV3 agonist (e.g., 200 µM 2-APB) to evoke TRPV3 currents.[3]

-

Once a stable current is recorded, co-apply this compound with the agonist to measure the inhibitory effect.[3]

-

Wash out this compound to observe the reversibility of the inhibition.

-

-

Data Analysis:

-

Measure the amplitude of the agonist-evoked currents in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Construct a dose-response curve and calculate the IC50 value.

-

Visualizations

Caption: TRPV3 signaling pathway and inhibition by this compound.

Caption: Experimental workflow for this compound in vitro assay.

References

- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of temperature-sensitive TRPV3 channel by two natural isochlorogenic acid isomers for alleviation of dermatitis and chronic pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. mdpi.com [mdpi.com]

- 8. Patch Clamp Protocol [labome.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

Application Notes and Protocols for Patch Clamp Electrophysiology of TRPV3 Channels with Citrusinine II

For Researchers, Scientists, and Drug Development Professionals